Veralipride

Descripción general

Descripción

Veralipride es un antipsicótico típico de la clase de las benzamidas, indicado principalmente para el tratamiento de los síntomas vasomotores asociados a la menopausia . Actúa como un antagonista del receptor de dopamina D2 e induce la secreción de prolactina sin efectos estrogénicos o progestágenos . This compound fue autorizado por primera vez para su uso en 1979, pero desde entonces se ha retirado del mercado en varios países debido a sus efectos adversos .

Métodos De Preparación

La síntesis de veralipride implica varios pasos, comenzando con la preparación de la estructura central de la benzamida. La ruta sintética típicamente incluye:

Formación del Núcleo de Benzamida: El paso inicial implica la reacción del ácido 2,3-dimetoxi benzoico con cloruro de tionilo para formar el cloruro de ácido correspondiente.

Introducción del Fragmento de Pirrolidina: El cloruro de ácido se hace reaccionar entonces con 1-alil-2-pirrolidinilmetanamina para formar el derivado de la benzamida.

Los métodos de producción industrial para this compound probablemente implicarían la optimización de estos pasos para garantizar un alto rendimiento y pureza, así como el uso de condiciones de reacción escalables.

3. Análisis de las Reacciones Químicas

This compound sufre varios tipos de reacciones químicas, incluyendo:

Reducción: Las reacciones de reducción pueden llevarse a cabo utilizando agentes reductores como el borohidruro de sodio (NaBH4).

Los reactivos y las condiciones comunes que se utilizan en estas reacciones incluyen entornos ácidos o básicos, disolventes orgánicos y catalizadores. Los productos principales que se forman a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.

4. Aplicaciones de la Investigación Científica

This compound ha sido estudiado por sus aplicaciones en varios campos:

Biología: Los efectos de this compound sobre los receptores de dopamina lo han convertido en un tema de interés en la investigación neurofarmacológica.

Análisis De Reacciones Químicas

Interactions with Carbonic Anhydrase Isoforms

Veralipride contains a primary sulfonamide moiety and has been investigated for its interactions with carbonic anhydrase (CA) isoforms .

-

In vitro studies using the stopped-flow technique showed that this compound effectively inhibits several human CA isoforms, except for hCA III .

-

X-ray crystallography revealed the molecular interactions of this compound with hCA I, II, and XII, which helps explain its inhibitory effects on these isoforms .

Comparative Analysis

A study compared this compound with acetazolamide (AAZ) and sulpiride to understand its effectiveness as a CA inhibitor .

Impact on Hormones

This compound influences hormone levels without estrogenic or progestagenic effects .

-

Serum levels of follicle-stimulating hormone, luteinizing hormone (LH), estradiol, and estrone are typically not changed, though some studies indicate LH levels may decrease . The increase in prolactin and decrease in LH can result from the stimulation of endogenous opioid activity .

Pharmacokinetics

This compound is well-absorbed after oral administration, reaching maximum concentrations in about 2.5 hours . It is mainly eliminated through urine and feces, with a half-life of approximately 4 hours. About 44% of the drug is excreted unchanged in urine within 120 hours .

Adverse Drug Reactions

Adverse effects associated with this compound include extrapyramidal disorders such as acute dyskinesia and Parkinsonism . These effects are often linked to incorrect usage of the drug .

Partition and Distribution Coefficients

The relative lipophilicity of benzothiazole derivatives, including this compound, can be determined using reversed-phase thin-layer chromatography . Spectrophotometry is used to determine dissociation constants, which are then used to correct calculations . This allows for the calculation of partition coefficients for ionizable compounds at a specific pH, which is useful in quantitative structure-activity relationship analyses .

Aplicaciones Científicas De Investigación

Pharmacological Mechanism

Veralipride acts as an antidopaminergic agent, influencing the dopaminergic system without estrogenic or progestagenic effects. It induces prolactin secretion and has been noted for its effectiveness in managing vasomotor symptoms associated with menopause. The drug's pharmacokinetics reveal a half-life of approximately 4 hours, with a peak concentration reached within 2.5 hours post-administration .

Treatment of Menopausal Symptoms

This compound is primarily recognized for its role in alleviating menopausal hot flushes. Clinical studies indicate a significant reduction in the frequency and intensity of these symptoms:

- Dosage : The typical dosage is 100 mg/day for 20 days, followed by a 10-day drug-free interval.

- Efficacy : Studies report a reduction in hot flushes ranging from 48% to 89.9% , depending on the duration of treatment and individual response .

Clinical Study Summary :

| Study | Sample Size | Duration | Hot Flush Reduction (%) |

|---|---|---|---|

| David | 47 | 2 months | 80 |

| Wesel | 40 | - | Similar decrease |

| Melis | 40 | 1 month | 85 |

| Vercellini | 36 | 2 months | 78 vs. placebo |

| Carranza-Lira | 75 | 3 months | 80 (frequency), 71 (intensity) |

These results suggest that this compound can serve as an effective alternative for women who cannot or choose not to undergo hormone replacement therapy.

Extrapyramidal Side Effects

Despite its benefits, this compound is associated with extrapyramidal side effects, including parkinsonian symptoms and acute dyskinesia. A study identified 17 cases of this compound-induced extrapyramidal disorders among menopausal women, highlighting the need for careful monitoring during treatment .

Inhibition of Carbonic Anhydrases

Recent research has explored this compound's inhibitory effects on carbonic anhydrases, enzymes crucial for various physiological processes. This compound exhibited potent inhibitory activity against multiple human isoforms of carbonic anhydrase, except isoform III. This finding suggests potential applications in conditions where modulation of carbonic anhydrase activity is beneficial .

Pharmacokinetics Modeling

A case study conducted using advanced modeling techniques demonstrated that this compound exhibits double absorption peaks after oral administration. This pharmacokinetic behavior can influence dosing strategies and efficacy assessments in clinical settings .

Mecanismo De Acción

Veralipride ejerce sus efectos principalmente a través del antagonismo de los receptores de dopamina D2. Al bloquear estos receptores, this compound reduce la actividad de la dopamina, lo que lleva a un aumento en la secreción de prolactina . Este mecanismo es responsable de sus efectos terapéuticos en el tratamiento de los síntomas vasomotores asociados a la menopausia. El mismo mecanismo también contribuye a sus efectos adversos, incluyendo el parkinsonismo y otros síntomas neurológicos .

Comparación Con Compuestos Similares

Veralipride forma parte de la clase de antipsicóticos de las benzamidas, que incluye otros compuestos como:

Sulpirida: Otro antipsicótico de la benzamida, la sulpirida se utiliza para tratar la esquizofrenia y la depresión.

En comparación con estos compuestos, la aplicación única de this compound en el tratamiento de los síntomas menopáusicos lo distingue. Sus efectos adversos han limitado su uso y han llevado a su retirada del mercado en muchos países .

Actividad Biológica

Veralipride is a selective dopamine D2 receptor antagonist primarily used in the treatment of menopausal symptoms, particularly hot flushes. Its biological activity extends beyond its receptor antagonism, impacting various physiological processes. This article explores the compound's pharmacological effects, clinical applications, and associated research findings.

This compound operates primarily as a dopamine D2 receptor antagonist. By inhibiting these receptors, it modulates dopaminergic pathways, which can influence hormonal balance and neuroendocrine functions. This mechanism is particularly relevant in the context of menopausal symptoms, where estrogen levels fluctuate significantly.

Menopausal Symptoms

A notable double-blind clinical study compared the effectiveness of this compound against a placebo in treating menopausal hot flushes. The results indicated that this compound significantly reduced the frequency and severity of these symptoms over a three-month period. The study highlighted its potential as a non-hormonal treatment option for women experiencing menopausal discomfort .

Side Effects and Tolerability

While this compound is generally well-tolerated, some studies reported transient hyperprolactinemia as a side effect. This condition arises from altered dopamine signaling due to D2 receptor inhibition, leading to elevated prolactin levels. Monitoring for this side effect is crucial during treatment .

In Vitro Studies

Recent research has delved into the broader biological activities of this compound beyond its dopaminergic effects. For instance, studies have shown that this compound exhibits potent inhibitory activity against various human carbonic anhydrase (hCA) isoforms. These enzymes play critical roles in physiological processes such as acid-base balance and fluid secretion . The in vitro profiling demonstrated that this compound could inhibit hCA I, II, and XII effectively, suggesting potential applications in conditions where carbonic anhydrase activity is dysregulated.

Table: Summary of Clinical Findings

Case Studies

- Case Study on Hyperprolactinemia : A patient undergoing this compound treatment developed transient hyperprolactinemia, which was managed by adjusting the dosage. This case emphasizes the importance of monitoring prolactin levels during therapy.

- Efficacy in GnRH-a Induced Symptoms : In another case, this compound was administered to patients experiencing hot flushes due to GnRH-a therapy. The results showed significant symptom relief, reinforcing its role in managing vasomotor symptoms in diverse clinical settings .

Propiedades

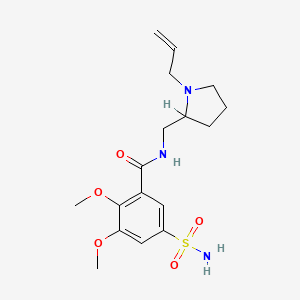

IUPAC Name |

2,3-dimethoxy-N-[(1-prop-2-enylpyrrolidin-2-yl)methyl]-5-sulfamoylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O5S/c1-4-7-20-8-5-6-12(20)11-19-17(21)14-9-13(26(18,22)23)10-15(24-2)16(14)25-3/h4,9-10,12H,1,5-8,11H2,2-3H3,(H,19,21)(H2,18,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYJXBGGBZJGVQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)C(=O)NCC2CCCN2CC=C)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

66644-83-5 (mono-hydrochloride) | |

| Record name | Veralipride [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066644813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6046268 | |

| Record name | Veralipride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66644-81-3 | |

| Record name | Veralipride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66644-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Veralipride [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066644813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Veralipride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13523 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Veralipride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Veralipride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.376 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VERALIPRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7064109UD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.